molecular formula C11H15NO2 B11947485 ethyl N-(2,4-dimethylphenyl)carbamate CAS No. 35601-95-7

ethyl N-(2,4-dimethylphenyl)carbamate

Cat. No.: B11947485
CAS No.: 35601-95-7
M. Wt: 193.24 g/mol
InChI Key: DCVORZHXEUBUSJ-UHFFFAOYSA-N
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Description

Ethyl N-(2,4-dimethylphenyl)carbamate is an organic compound with the molecular formula C11H15NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(2,4-dimethylphenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 2,4-dimethylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the production scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(2,4-dimethylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(2,4-dimethylphenyl)carbamate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The carbamate functionality allows it to modulate biological properties and improve stability and pharmacokinetic properties. It can act as a peptide bond surrogate, making it useful in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(2,4-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its stability and makes it a valuable compound in various applications .

Properties

CAS No.

35601-95-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl N-(2,4-dimethylphenyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

DCVORZHXEUBUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

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